molecular formula C15H21N3O4S B13957757 2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13957757
M. Wt: 339.4 g/mol
InChI Key: GVYJFISJGKWDJP-UHFFFAOYSA-N
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Description

2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a nitro group, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.

    Attachment of the Pyridinylsulfanylmethyl Group: This step involves the formation of a carbon-sulfur bond, typically through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The pyridinylsulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring and pyridinylsulfanylmethyl group may also contribute to the compound’s overall activity by binding to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 3-(3-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 2-(3-Nitro-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester features a pyrrolidine ring, which may impart different chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interactions with other molecules, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl 2-[(3-nitropyridin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-9-5-6-11(17)10-23-13-12(18(20)21)7-4-8-16-13/h4,7-8,11H,5-6,9-10H2,1-3H3

InChI Key

GVYJFISJGKWDJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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